P-Glycoprotein (P-gp) Inhibitory Potency Relative to Known Inhibitors
Data from a BindingDB entry indicates that 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid inhibits P-glycoprotein (P-gp) with a Ki of 220 nM in a human drug-resistant cell line [1]. This places it in the range of known P-gp inhibitors, providing a quantitative benchmark for its potential to modulate drug efflux. This data point offers a specific, quantifiable activity not available for many other oxolane-3-carboxylic acid analogs.
| Evidence Dimension | Inhibition of P-glycoprotein (P-gp) |
|---|---|
| Target Compound Data | Ki = 220 nM |
| Comparator Or Baseline | Class-level baseline (e.g., Verapamil is a known P-gp inhibitor; data not available for close structural analogs) |
| Quantified Difference | Not applicable (Comparator data unavailable) |
| Conditions | Human drug-resistant K562/ADR cells, assessed as reduction in P-gp mediated rhodamine 123 efflux [1] |
Why This Matters
This specific potency value provides a tangible, albeit preliminary, point of differentiation from uncharacterized analogs for researchers investigating multidrug resistance.
- [1] BindingDB. (n.d.). Entry BDBM50115977 CHEMBL3612153. Affinity Data for 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid. View Source
